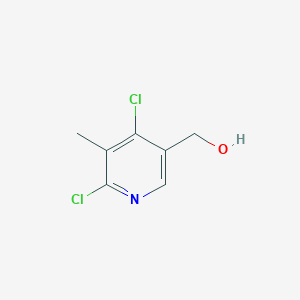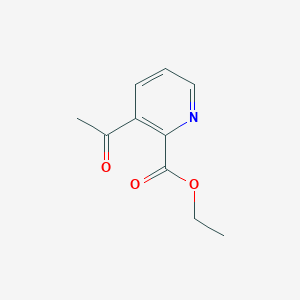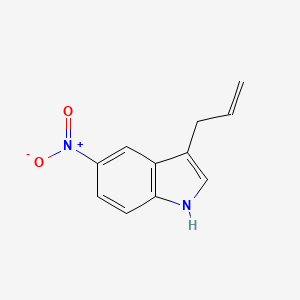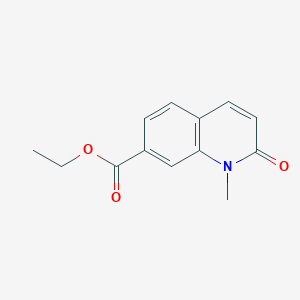![molecular formula C13H8Cl2N2 B13676475 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C13H8Cl2N2. It is part of the imidazo[1,2-a]pyridine family, known for its diverse applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine typically involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One notable method includes the use of microwave irradiation to synthesize derivatives like 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation and multicomponent reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Catalyzed by copper(II) salts, leading to the formation of quinones.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly occurs at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Copper(II) acetate, copper(II) sulfate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by forming chelates with copper ions . In cancer research, it acts as a covalent inhibitor targeting the KRAS G12C mutation, leading to the inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
This compound stands out due to its unique substitution pattern, which enhances its biological activity and makes it a valuable scaffold in drug discovery . Its dichlorophenyl group contributes to its high binding affinity and specificity towards certain molecular targets, distinguishing it from other imidazo[1,2-a]pyridine derivatives .
特性
分子式 |
C13H8Cl2N2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H |
InChIキー |
LMTLDQDDNNTFAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)

![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)


